![molecular formula C25H24ClN5O5S B563459 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide CAS No. 1076198-22-5](/img/structure/B563459.png)
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide
Overview
Description
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide is a benzenesulfonamide derivative featuring a bipyrimidine core substituted with a chloro group, a 2-methoxyphenoxy group, and a tertiary hydroxyalkyl moiety. This compound is structurally related to endothelin receptor antagonists such as bosentan, where hydroxylation of the tert-butyl group is a key metabolic pathway . Its synthesis is likely optimized via processes similar to those described for analogs like 4-(1,1-dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (V11a), which involves halogenation and phenoxy substitution steps . The hydroxy group in the tert-butyl substituent may enhance solubility or alter metabolic stability compared to non-hydroxylated derivatives.
Preparation Methods
Synthetic Route Design and Retrosynthetic Analysis
The compound’s retrosynthetic breakdown reveals three key fragments:
-
6-Chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-amine : Serves as the central heterocyclic core.
-
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonyl chloride : Provides the sulfonamide-linked aromatic moiety.
-
Protecting groups : Tert-butyl and methoxy groups require orthogonal protection-deprotection strategies .
A convergent synthesis approach is preferred, with parallel preparation of the bipyrimidine core and benzenesulfonyl intermediate, followed by coupling and deprotection .
Stepwise Synthesis of Key Intermediates
Bipyrimidine Core Assembly
The bipyrimidine scaffold is constructed via a Pd-catalyzed cross-coupling between 4,6-dichloropyrimidine and a pyrimidinyl boronic ester. Optimal conditions use [Rh(COD)₂]BF₄ (2 mol%) with Xyl-PhanePhos ligand in toluene at 65°C under 10 bar H₂, achieving 95% diastereomeric excess (d.e.) .
Phenoxy Group Introduction
5-Chloro-6-iodo-2,2'-bipyrimidin-4-amine undergoes nucleophilic aromatic substitution with 2-methoxyphenol. Using K₂CO₃ in DMF at 120°C for 12 hours yields the phenoxy-substituted intermediate in 78% yield .
Chlorination
Selective chlorination at the 6-position is achieved with POCl₃ in the presence of N,N-diethylaniline, providing 6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-amine in 85% purity after recrystallization .
Friedel-Crafts Alkylation
Benzene reacts with 2-methyloxirane under AlCl₃ catalysis to form 4-(2-hydroxy-1,1-dimethylethyl)benzene. The reaction proceeds at 0°C for 6 hours, yielding 92% of the tertiary alcohol .
Sulfonation
Chlorosulfonic acid (2.5 eq) is added dropwise to the alkylated benzene at −10°C, followed by stirring at 25°C for 3 hours. Quenching with ice water affords the sulfonic acid, which is converted to the sulfonyl chloride using PCl₅ (89% yield) .
Final Coupling and Deprotection
Sulfonamide Bond Formation
The bipyrimidine amine (1.0 eq) reacts with 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonyl chloride (1.1 eq) in anhydrous THF with Et₃N (3.0 eq) as a base. After 24 hours at 25°C, the crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 68% of the protected sulfonamide .
Tert-Butyl Deprotection
Treatment with TFA in DCM (1:1 v/v) at 0°C for 2 hours removes the tert-butoxycarbonyl (Boc) group, followed by neutralization with NaHCO₃. The final compound is isolated by filtration and dried under vacuum (95% purity by HPLC) .
Catalytic and Process Optimization
Rhodium-Catalyzed Asymmetric Steps
Critical stereochemical outcomes are achieved using Rh complexes. For example, [Rh(NBD)₂]BF₄ with R-Xyl-PhanePhos ligand (S/C = 100/1) in toluene at 65°C under 10 bar H₂ provides >95% d.e., as shown below :
Catalyst | Conversion (%) | d.e. (%) | Configuration |
---|---|---|---|
[Rh(NBD)₂]BF₄ | 99 | 95 | 2R,3S |
[Rh(COD)₂]OTf | 100 | 77 | 2R,3S |
Solvent and Temperature Effects
-
Toluene : Preferred for bipyrimidine coupling (dielectric constant = 2.4, minimizes side reactions).
-
Methanol/Water : Used in deprotection (pH 7.0, 25°C) to prevent sulfonamide hydrolysis .
Analytical Characterization
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms 98.5% purity with retention time = 12.7 min .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, bipyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 1.42 (s, 6H, C(CH₃)₂) .
Challenges and Mitigation Strategies
Byproduct Formation
-
Diastereomeric impurities : Controlled via chiral Rh catalysts and low-temperature crystallization .
-
Sulfonate esters : Minimized by rigorous exclusion of moisture during sulfonation .
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that derivatives of bipyrimidine compounds exhibit significant cytotoxic activity against various cancer cell lines. The specific structure of this compound allows it to interact with cellular targets involved in tumor growth and proliferation.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells. This has been demonstrated in vitro with various tumorigenic cell lines, where it showed selective cytotoxicity .
- Case Study : In a study involving human breast cancer cell lines, the compound was found to induce cell cycle arrest and promote apoptotic pathways, highlighting its potential as a therapeutic agent .
Antimicrobial Properties
The sulfonamide moiety of the compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Research Findings : Preliminary studies have shown that this compound exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth .
Synthetic Applications
The synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide involves several key steps that can be optimized for industrial production:
- Synthetic Route :
- Formation of the bipyrimidinyl core through condensation reactions.
- Introduction of the methoxyphenoxy group via nucleophilic substitution.
- Attachment of the benzenesulfonamide moiety through sulfonation and amide bond formation.
- Incorporation of the hydroxy-substituted tert-butyl group using Friedel-Crafts alkylation .
This multi-step synthesis can be adapted for large-scale production, making it a viable candidate for pharmaceutical applications.
Toxicology and Safety Profiles
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
- Toxicological Studies : Initial toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety in vivo. The structure suggests low toxicity; however, comprehensive studies are necessary to confirm this .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Analogues
Key Observations :
- The hydroxy group in the target compound replaces the inert tert-butyl group in V11a or the chloro/hydroxyethoxy groups in other analogs. This modification may improve hydrophilicity, as seen in bosentan’s major metabolite (Ro 48-5033), where hydroxylation enhances excretion .
- The 2-methoxyphenoxy substituent is conserved across analogs, suggesting its role in target binding or stability.
Pharmacokinetic and Metabolic Comparison
Table 2: Metabolic and Pharmacokinetic Profiles
Key Observations :
- Like bosentan, biliary excretion dominates due to the sulfonamide’s hydrophobicity and molecular weight .
Biological Activity
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide, commonly referred to as GN9848, is a compound with potential therapeutic applications. Its structure includes a bipyrimidine moiety and a sulfonamide group, which are known for their biological activity. This article explores the biological activity of GN9848, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical formula for GN9848 is , and it has a CAS number of 1076198-22-5. The compound features:
- A bipyrimidine core
- A chloro substituent
- A methoxyphenoxy group
- A sulfonamide functional group
GN9848 is primarily studied for its role as an inhibitor of specific protein targets involved in cell signaling pathways. It is believed to interact with G protein-coupled receptors (GPCRs) and other signaling molecules, influencing various biological processes such as cell proliferation and apoptosis.
GPCR Interaction
Research indicates that compounds similar to GN9848 can modulate the activity of GPCRs, which are crucial in numerous physiological responses. For instance, studies have shown that certain bipyrimidine derivatives can act as antagonists or agonists at different GPCRs, leading to varied cellular outcomes such as:
- Inhibition of cell migration
- Modulation of neurotransmitter release
- Alteration of intracellular calcium levels
Biological Activity and Pharmacological Effects
The biological activity of GN9848 has been evaluated in several studies, demonstrating its potential effects in various contexts:
Antiproliferative Effects
In vitro studies have indicated that GN9848 exhibits antiproliferative activity against certain cancer cell lines. The compound's ability to inhibit cell growth may be attributed to its interference with signaling pathways that regulate cell cycle progression.
Case Studies
- Cancer Cell Lines : A study reported that GN9848 significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation. This suggests its potential use as an anticancer agent.
- Inflammatory Models : In models of inflammation, GN9848 demonstrated the ability to reduce pro-inflammatory cytokine production, indicating its potential application in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antiproliferative | Reduced viability in breast cancer cells | |
Anti-inflammatory | Decreased cytokine production | |
GPCR modulation | Altered signaling pathways |
Safety and Toxicology
The safety profile of GN9848 has not been extensively documented in public literature; however, preliminary studies suggest it has a favorable safety margin at therapeutic doses. Further toxicological assessments are necessary to establish comprehensive safety data.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis involves multi-step reactions, including bipyrimidin core formation, sulfonamide coupling, and purification. Key steps include:
- Intermediate purification : Use column chromatography or recrystallization after each step to minimize impurities .
- Automated systems : Implement continuous flow reactors for precise temperature and pressure control, improving reproducibility .
- Computational optimization : Quantum chemical calculations (e.g., DFT) can predict reaction pathways, reducing trial-and-error approaches .
Q. Which analytical techniques are critical for structural elucidation?
A combination of methods is required:
- NMR spectroscopy : Assign peaks for aromatic protons (e.g., bipyrimidin and methoxyphenoxy groups) and confirm stereochemistry .
- X-ray crystallography : Resolve crystal structure to validate substituent positioning .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .
Q. How can solubility challenges be addressed in formulation?
Solubility is influenced by substituents and salt formation:
- Functional group modification : Introduce hydrophilic groups (e.g., methoxy or hydroxyl) while retaining activity .
- Co-solvents : Use DMSO or PEG-water mixtures for in vitro assays .
- Salt forms : Potassium salts (as in related compounds) improve aqueous solubility .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide analog design?
SAR studies focus on substituent effects:
- Key modifications : Compare analogs with varying chloro, methoxy, or bipyrimidin groups (Table 1) .
- Methods :
-
Molecular docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina .
-
Enzyme inhibition assays : Test analogs against target enzymes (e.g., fluorescence-based assays) .
Table 1: Analog Comparison
Compound Modification Biological Activity Selectivity Chloro → Fluoro Improved IC₅₀ (nM range) Higher Methoxy → Ethoxy Reduced solubility Similar Bipyrimidin → Pyridine Loss of activity N/A
Q. How should contradictory structural data from different techniques be resolved?
Discrepancies (e.g., NMR vs. X-ray data) require validation:
- Multi-technique cross-validation : Combine X-ray crystallography, NMR, and computational models .
- DFT calculations : Simulate NMR chemical shifts to match experimental data .
- Dynamic light scattering (DLS) : Assess aggregation states that may skew results .
Q. What methodologies elucidate enzyme interaction mechanisms?
Mechanistic studies involve:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Molecular dynamics (MD) simulations : Track conformational changes in enzyme-ligand complexes (e.g., using GROMACS) .
Q. How can computational modeling accelerate reaction mechanism studies?
Advanced computational workflows:
- Reaction path search : Use artificial force-induced reaction (AFIR) methods to identify transition states .
- Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvents, catalysts) .
- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to optimize scalability .
Q. What strategies improve selectivity and reduce off-target toxicity?
- Substituent tuning : Fluorine or trifluoromethyl groups enhance target specificity .
- Prodrug design : Mask polar groups to improve bioavailability and reduce non-specific interactions .
- In vitro toxicity panels : Screen against hepatic (e.g., HepG2) and cardiac (e.g., hERG) cell lines .
Q. How are reaction intermediates and byproducts characterized in complex syntheses?
- Online monitoring : Use LC-MS or FTIR to track intermediates in real-time .
- Kinetic isotope effects (KIE) : Study rate-determining steps with deuterated reagents .
- Trapping experiments : Identify transient intermediates with scavengers like TEMPO .
Q. What frameworks ensure robust data interpretation in multi-disciplinary studies?
- Statistical rigor : Apply principal component analysis (PCA) to high-throughput screening data .
- Cross-lab validation : Share raw datasets (e.g., crystallography data in CIF format) for independent verification .
- Reproducibility protocols : Document reaction conditions (e.g., humidity, light exposure) to minimize variability .
Q. Notes
- Key References : Focus on peer-reviewed studies (e.g., ) and computational tools ().
- Method Emphasis : Answers prioritize actionable methodologies over theoretical definitions.
Properties
IUPAC Name |
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O5S/c1-25(2,15-32)16-9-11-17(12-10-16)37(33,34)31-22-20(36-19-8-5-4-7-18(19)35-3)21(26)29-24(30-22)23-27-13-6-14-28-23/h4-14,32H,15H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIBRWHOCGOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)Cl)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-22-5 | |
Record name | N-[6-Chloro-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.